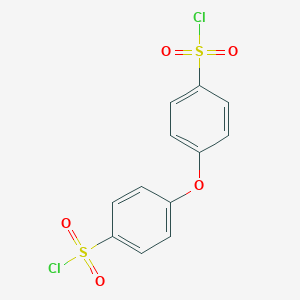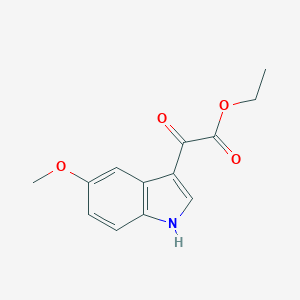
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate can be synthesized through various methods. For instance, Gioiello et al. (2011) explored the synthesis of a related compound, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, by aldol-type condensation of ethyl diazoacetate with isatin. They also conducted a mechanistic study on the Lewis acid induced decomposition reaction of this diazo precursor (Gioiello et al., 2011). Another approach involves the reaction of 4hydroxy indole with ethyl chloroacetate to form ethyl 2((1H-indol-4-yl)oxy)acetate as described by Prasad (2017) (Prasad, 2017).
Molecular Structure Analysis
The molecular structure of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and related compounds has been extensively studied. For example, Li et al. (2023) reinvestigated the structure of a similar compound, ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate, using NMR and MS data (Li et al., 2023).
Chemical Reactions and Properties
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate participates in various chemical reactions. For instance, the reaction with hydrazine hydrate yields derivatives with potential antimicrobial activity as explored by Prasad (2017) (Prasad, 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : S. Prasad (2017) synthesized compounds from ethyl 2-((1H-indol-4-yl)oxy)acetate, showing antimicrobial activity. This suggests potential use in developing antimicrobial agents (Prasad, 2017).
Chemoselective Synthesis : Pretto et al. (2019) reported on the synthetic versatility of ethyl 2-oxoacetate derivatives for chemoselective synthesis, highlighting its application in organic chemistry and drug development (Pretto et al., 2019).
Mechanistic Study in Organic Synthesis : Gioiello et al. (2011) conducted a systematic and mechanistic study on a related compound, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This work is relevant for understanding the reaction mechanisms in organic synthesis (Gioiello et al., 2011).
Tetrel Bonding Interactions : Ahmed et al. (2020) synthesized triazole derivatives including an α-ketoester functionality, analyzing tetrel bonding interactions, which are important in the study of molecular interactions and crystal engineering (Ahmed et al., 2020).
COX-2 Inhibitor Synthesis : Shi et al. (2012) synthesized compounds with structures related to ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, exhibiting COX-2 inhibition properties, relevant in the development of anti-inflammatory drugs (Shi et al., 2012).
Synthesis of Cognitive Enhancers : Li et al. (2011) discussed the application of a similar compound, ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, in the synthesis of cognitive enhancer T-588, demonstrating its relevance in neuromedical research (Li et al., 2011).
Preparation of Alkaloids : Ballini et al. (2008) described the use of related compounds in the stereoselective synthesis of alkyl (E)-2-(3-indolyl)-2-alkenoates, important intermediates in the preparation of tryptamines and carboline alkaloids (Ballini et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIIWPDSFYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376913 | |
| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
14771-33-6 | |
| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

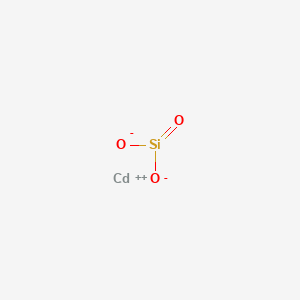
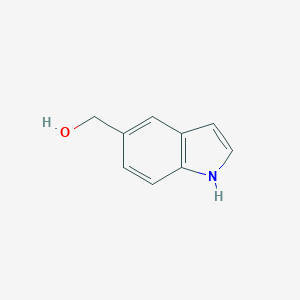
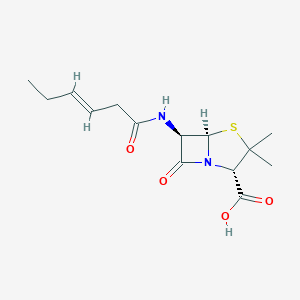
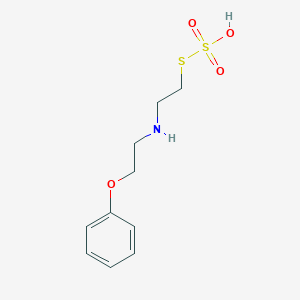


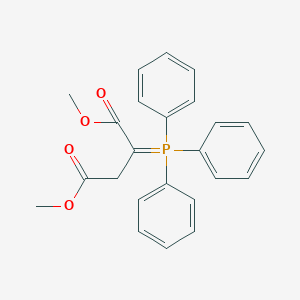
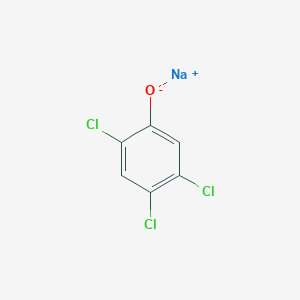
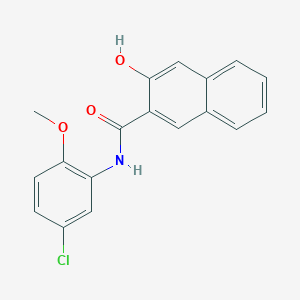

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)


